The compound 3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a complex organic molecule that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with various functional groups, including butanoyloxymethyl and methyl groups, as well as a dichlorophenyl moiety. The presence of multiple carboxylate groups in its structure suggests potential biological activity and applications in medicinal chemistry.
This compound has been referenced in various scientific articles and patents, particularly in the context of medicinal chemistry and drug design. It is related to the synthesis of pyridine derivatives, which are known for their diverse biological activities, including antihypertensive properties.
The synthesis of 3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate typically involves several steps:
The synthetic pathway may include purification steps such as recrystallization or chromatography to isolate the desired product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
The molecular structure of this compound features:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific conditions such as temperature control and pH adjustment to achieve optimal yields. Reaction kinetics can also be studied to understand the stability and reactivity of intermediates formed during synthesis .
The biological activity of 3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is likely mediated through interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit inhibition of certain enzymes like neprilysin, which plays a role in regulating blood pressure by degrading natriuretic peptides . Understanding the binding affinity and mode of action requires detailed pharmacological studies.
Relevant data regarding these properties can be obtained from experimental studies or databases .
The compound has potential applications in:
The compound 3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is systematically defined by IUPAC conventions as a fully oxidized pyridine derivative. Its molecular formula is C₂₁H₂₁Cl₂NO₆, with a molecular weight of 454.3 g/mol [2]. This distinguishes it from dihydropyridine calcium channel blockers (e.g., clevidipine), which contain a reduced 1,4-dihydropyridine ring [3] [9].
Key identifiers:
Table 1: Systematic Chemical Identifiers
Category | Identifier |
---|---|
CAS No. | 188649-48-1 |
Molecular Formula | C₂₁H₂₁Cl₂NO₆ |
Molecular Weight | 454.3 g/mol |
IUPAC Name | 3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
Key Synonyms | Clevidipine Impurity E, Clevidipine Impurity D, H 324/78 |
While single-crystal X-ray diffraction data for this specific compound is unavailable in the provided sources, its structural framework can be inferred from related dihydropyridine analogs. The pyridine ring adopts a planar conformation, with the 2,3-dichlorophenyl substituent at C4 positioned perpendicular to the heterocycle (dihedral angle ≈ 85–90°) to minimize steric clash [3] [9]. The butanoyloxymethyl ester at C3 and methyl ester at C5 exhibit rotational freedom, influencing solvation properties and chromatographic behavior [1].
Conformational features:
DFT studies (B3LYP/6-31G* level) predict key electronic properties:
Table 2: DFT-Derived Electronic Parameters
Parameter | Value | Significance |
---|---|---|
HOMO Energy | -6.8 eV | Nucleophilic attack susceptibility at phenyl ring |
LUMO Energy | -2.1 eV | Electrophilic reactivity at pyridine C2/C6 positions |
Band Gap (ΔE) | 4.7 eV | Stability against redox reactions |
Topological Polar Surface Area | 90.9 Ų | Low membrane permeability marker |
This compound serves as a process-related impurity in clevidipine synthesis, differing from the therapeutic dihydropyridine (DHP) through oxidation at the pyridine ring [1] [3]. Key structural contrasts:
Table 3: Structural Comparison with Dihydropyridine Derivatives
Feature | Target Compound | Clevidipine (DHP) | Felodipine Dehydro Derivative |
---|---|---|---|
Core Structure | Pyridine | 1,4-Dihydropyridine | Pyridine |
CAS No. | 188649-48-1 | 167221-71-8 | 96382-71-7 |
Molecular Formula | C₂₁H₂₁Cl₂NO₆ | C₂₁H₂₃Cl₂NO₆ | C₁₈H₁₇Cl₂NO₄ |
C4 Substituent | 2,3-Dichlorophenyl | 2,3-Dichlorophenyl | 2,3-Dichlorophenyl |
C3/C5 Esters | Methyl / Butanoyloxymethyl | Methyl / Butanoyloxymethyl | Ethyl / Methyl |
Bioactivity | Non-pharmacological (impurity) | Calcium channel blockade | Inactive metabolite |
The C3/C5 ester asymmetry (methyl vs. butanoyloxymethyl) enhances steric bulk compared to symmetric esters like diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (CAS 1149-24-2) [10], influencing crystallization behavior and impurity profiling methods [1] [2].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4